molecular formula C14H19NO B12907971 Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- CAS No. 17721-99-2

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl-

Cat. No.: B12907971
CAS No.: 17721-99-2
M. Wt: 217.31 g/mol
InChI Key: DZQLCTSHOWZSJN-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)-1-phenylethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-1-phenylethanone typically involves the reaction of 3-methylpiperidine with 1-phenylethanone under specific conditions. One common method is the use of a palladium-catalyzed hydrogenation reaction, which involves the reduction of a precursor compound to form the desired product .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpiperidin-1-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

17721-99-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-1-phenylethanone

InChI

InChI=1S/C14H19NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

DZQLCTSHOWZSJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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